ethyl 7-butyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-butyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-butyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps:
Formation of the Triazatricyclo Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the formation of the tricyclic structure.
Introduction of the Butyl and Dimethoxybenzoyl Groups: These groups are introduced through substitution reactions, where the triazatricyclo core is reacted with butyl and 3,4-dimethoxybenzoyl reagents.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the imino and oxo groups, potentially converting them to amines and alcohols, respectively.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitrating mixtures (HNO₃/H₂SO₄) are common.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
The compound’s potential bioactivity makes it a candidate for drug discovery and development. It could be investigated for its effects on various biological targets, including enzymes and receptors.
Medicine
Preliminary studies might explore its potential as an anti-inflammatory, anticancer, or neuroprotective agent. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents.
Industry
In materials science, the compound could be used to develop new polymers or as a precursor for advanced materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 7-butyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Inhibition of Enzymes: The compound could inhibit key enzymes involved in disease pathways.
Receptor Modulation: It might act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-butyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: shares similarities with other triazatricyclo compounds, such as:
Uniqueness
The unique combination of functional groups and the tricyclic structure of this compound distinguishes it from other compounds. This uniqueness could translate into distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H28N4O6 |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
ethyl 7-butyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C27H28N4O6/c1-5-7-13-31-23-18(26(33)30-14-9-8-10-22(30)28-23)16-19(27(34)37-6-2)24(31)29-25(32)17-11-12-20(35-3)21(15-17)36-4/h8-12,14-16H,5-7,13H2,1-4H3 |
InChI Key |
NZCDFJYIABNZAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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